molecular formula C11H16BrO3P B13700132 Diethyl (2-Bromo-4-methylphenyl)phosphonate CAS No. 1615710-02-5

Diethyl (2-Bromo-4-methylphenyl)phosphonate

Cat. No.: B13700132
CAS No.: 1615710-02-5
M. Wt: 307.12 g/mol
InChI Key: OQYNMYUCIXXMJY-UHFFFAOYSA-N
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Description

Diethyl (2-Bromo-4-methylphenyl)phosphonate is an organophosphorus compound with the molecular formula C11H16BrO3P It is a derivative of phosphonic acid and contains a bromine atom and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (2-Bromo-4-methylphenyl)phosphonate typically involves the reaction of diethyl phosphite with 2-bromo-4-methylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-Bromo-4-methylphenyl)phosphonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl (2-Bromo-4-methylphenyl)phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl (2-Bromo-4-methylphenyl)phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of a stable enzyme-phosphonate complex, which prevents the enzyme from catalyzing its normal reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (2-Bromo-4-methylphenyl)phosphonate is unique due to the presence of both a bromine atom and a methyl group on the phenyl ring. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable for specific synthetic and research applications .

Properties

CAS No.

1615710-02-5

Molecular Formula

C11H16BrO3P

Molecular Weight

307.12 g/mol

IUPAC Name

2-bromo-1-diethoxyphosphoryl-4-methylbenzene

InChI

InChI=1S/C11H16BrO3P/c1-4-14-16(13,15-5-2)11-7-6-9(3)8-10(11)12/h6-8H,4-5H2,1-3H3

InChI Key

OQYNMYUCIXXMJY-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(C=C(C=C1)C)Br)OCC

Origin of Product

United States

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